7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine
Overview
Description
7,15-Diazadispiro[515~8~3~6~]hexadec-14-en-14-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine involves multiple steps. One common method starts with the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH), which yields a mixture of the target compound and its derivatives . For exclusive preparation, the starting material is treated with concentrated sulfuric acid to produce the corresponding 14,16-dioxohexadecane, which is then reduced with LAH .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine undergoes various chemical reactions, including:
Reduction: Using reagents like LAH to reduce nitrile groups to amines.
Oxidation: Potential oxidation reactions to form oxo-derivatives.
Substitution: Possible substitution reactions at the nitrogen atoms or spirocyclic carbons.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LAH) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products:
Reduction: Formation of amines and imino-derivatives.
Oxidation: Formation of oxo-derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex spirocyclic compounds.
Medicine: Investigated for pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action for 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its binding affinity and pathway modulation are ongoing.
Comparison with Similar Compounds
7,15-Diazadispiro[5.1.5.3]hexadecane: A closely related compound with similar synthetic routes and chemical properties.
14-Imino-7,15-diazadispiro[5.1.5.3]hexadecane: An imino-derivative with distinct reactivity.
14-Oxo-7,15-diazadispiro[5.1.5.3]hexadecane: An oxo-derivative with unique oxidation properties.
Uniqueness: 7,15-Diazadispiro[515~8~
Properties
IUPAC Name |
7,15-diazadispiro[5.1.58.36]hexadec-14-en-14-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c15-12-14(9-5-2-6-10-14)17-13(11-16-12)7-3-1-4-8-13/h17H,1-11H2,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQGLCIRHSGVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN=C(C3(N2)CCCCC3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574123 | |
Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58119-80-5 | |
Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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